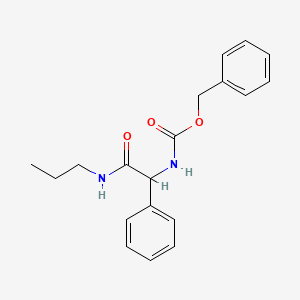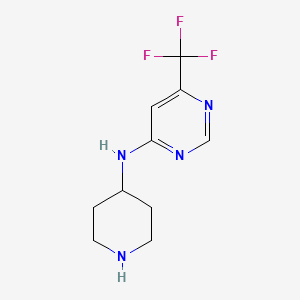
N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
説明
N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, also known as PF-06282999, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1), which plays a critical role in lipid metabolism.
科学的研究の応用
GPR119 Agonists Development
The compound has been utilized in the development of G protein-coupled receptor 119 (GPR119) agonists. Research conducted by Kubo et al. (2021) involved replacing the linker oxygen between the pyrimidine and piperidine rings with nitrogen to fit into a hydrophobic space of GPR119. The introduction of the N-trifluoromethyl group enhanced GPR119 agonist activity and improved the human ether-à-go-go-related gene (hERG) inhibition profile. This compound was identified as potent and orally bioavailable, augmenting insulin secretion and effectively lowering plasma glucose in diabetic animal models (Kubo et al., 2021).
Antibacterial Activity
Studies have shown that certain derivatives of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine exhibit notable antibacterial activity. Merugu, Ramesh, and Sreenivasulu (2010) synthesized compounds through microwave-assisted synthesis, revealing significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Applications
Research into derivatives of this compound has shown potential in anticancer applications. Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds effectively blocked blood vessel formation and exhibited cytotoxic effects, suggesting potential as anticancer agents (Kambappa et al., 2017).
Synthesis and Chemical Analysis
The compound has been involved in various synthetic and chemical analysis studies. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, was described by Zhang et al. (2009), demonstrating its role in the development of new therapeutic agents (Zhang et al., 2009).
DNA Damage Studies
The compound's derivatives have been used to study DNA damage. Mattes, Hartley, and Kohn (1986) investigated the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines, a key aspect of understanding DNA damage and repair mechanisms (Mattes, Hartley, & Kohn, 1986).
特性
IUPAC Name |
N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7/h5-7,14H,1-4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSDOXXGQOHABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



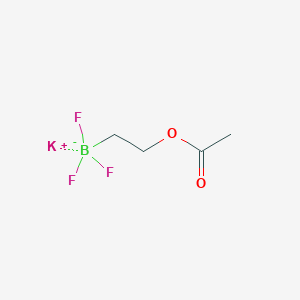
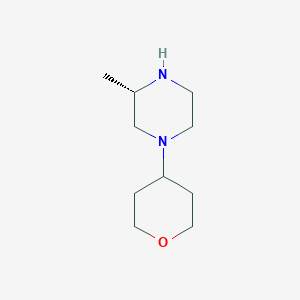
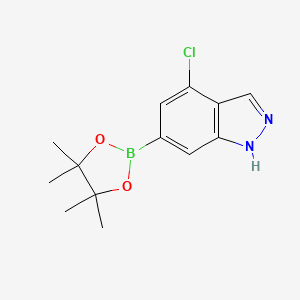
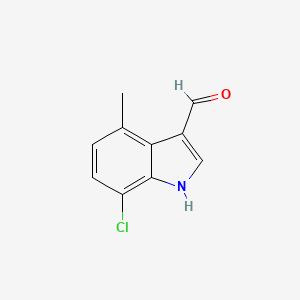
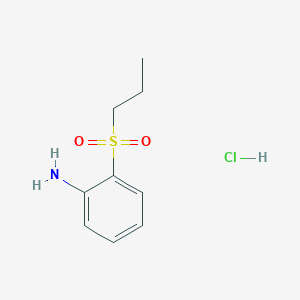
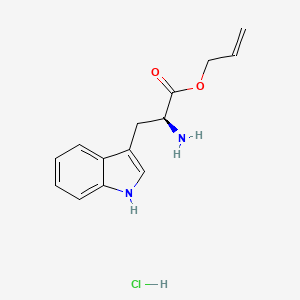
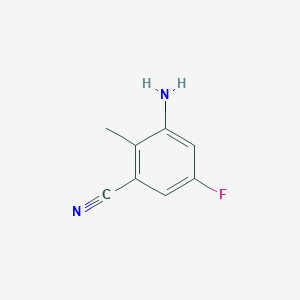
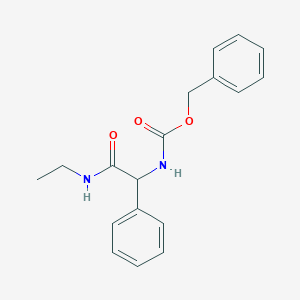
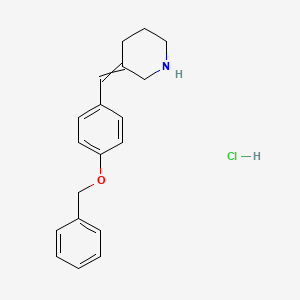
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)
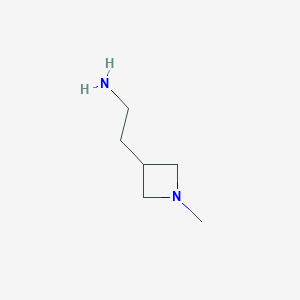
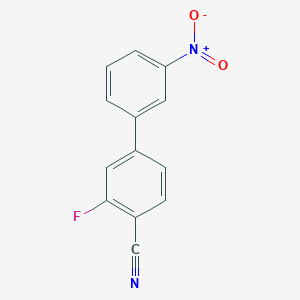
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)
